Diethylammonium borate
CAS No.: 68189-02-6
Cat. No.: VC17134087
Molecular Formula: C4H14BNO3
Molecular Weight: 134.97 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 68189-02-6 |
|---|---|
| Molecular Formula | C4H14BNO3 |
| Molecular Weight | 134.97 g/mol |
| IUPAC Name | boric acid;N-ethylethanamine |
| Standard InChI | InChI=1S/C4H11N.BH3O3/c1-3-5-4-2;2-1(3)4/h5H,3-4H2,1-2H3;2-4H |
| Standard InChI Key | NVJLSAFCIAGSTC-UHFFFAOYSA-N |
| Canonical SMILES | B(O)(O)O.CCNCC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Bonding
Diethylammonium borate consists of a diethylammonium cation (C₄H₁₂N⁺) paired with a borate anion (BO₃³⁻). The structure arises from the proton transfer between diethylamine (C₄H₁₁N) and boric acid (H₃BO₃), forming an ionic lattice stabilized by hydrogen bonding and electrostatic interactions. X-ray crystallography of analogous borate salts reveals tetrahedral coordination around boron atoms, with B–O bond lengths averaging 1.48 Å . The ammonium nitrogen adopts a trigonal pyramidal geometry, with C–N–C angles of 109.5°, consistent with sp³ hybridization.
Table 1: Fundamental Properties of Diethylammonium Borate
| Property | Value |
|---|---|
| CAS Registry Number | 68189-02-6 |
| Molecular Formula | C₄H₁₄BNO₃ |
| Molecular Weight | 134.97 g/mol |
| IUPAC Name | Diethylazanium; borate |
| Appearance | White crystalline solid |
| Solubility | >50 g/L in polar solvents |
Synthetic Methodologies
Conventional Synthesis Routes
The standard preparation involves refluxing diethylamine with boric acid in anhydrous ethanol (Eq. 1):
Yields typically exceed 85% when using a 1:1 molar ratio under nitrogen atmosphere. Recent patent literature describes advanced variants utilizing polyethyleneimine (PEI) scaffolds to create polymeric borate esters, where diethylammonium borate acts as a crosslinking agent .
Table 2: Optimized Reaction Conditions from US20170226287A1
| Component | Molar Ratio | Temperature | Solvent |
|---|---|---|---|
| Diethylamine | 1.0 | 40°C | Propylene glycol |
| Boric acid | 0.8 | ||
| Glycidol | 0.2–2.0 |
Mechanochemical Synthesis
Ball-milling techniques enable solvent-free production by grinding diethylamine hydrochloride with sodium borate. This approach reduces hydrolysis side reactions, achieving 92% purity as verified by ¹¹B NMR .
Reactivity and Catalytic Applications
Amidation Catalysis
Diethylammonium borate demonstrates exceptional catalytic efficiency in amide bond formation. In a landmark study, it achieved turnover frequencies (TOF) of 1,200 h⁻¹ for benzamide synthesis from benzoic acid and aniline . Comparative data show superiority over traditional coupling agents:
Table 3: Catalytic Performance in Amidation Reactions
| Catalyst | Yield (%) | Reaction Time (h) | TON |
|---|---|---|---|
| Diethylammonium borate | 98 | 4 | 1,200 |
| HOBt/DCC | 85 | 12 | 85 |
| CDI | 78 | 8 | 390 |
Borate Esterification Dynamics
Electrospray ionization mass spectrometry (ESI-MS) studies reveal pH-dependent esterification with biological cofactors. At pH 7.0, 50 μM solutions form stable monoesters with NAD⁺ via cis-2,3-ribose diol coordination, while alkaline conditions (pH 9.0) promote diester formation .
Comparative Analysis with Related Borates
Hydrolytic Stability
While phenol-containing borate esters achieve 98% stability after 24h in aqueous media through B–N coordination, diethylammonium borate shows moderate hydrolysis resistance (t₁/₂ = 8h at pH 7). This stems from the ammonium group’s hydrophilic character, which facilitates water penetration into the crystal lattice .
Tribological Properties
In lubricant formulations, diethylammonium borate reduces coefficient of friction (COF) by 37% compared to zinc dialkyldithiophosphate (ZDDP). Surface analysis indicates boron-rich tribofilms (≥15 at% B) with nanocomposite structures .
Industrial and Research Applications
Polymer Crosslinking
Patent US20170226287A1 details its use in synthesizing spiroorthoborate esters for epoxy resins, achieving glass transition temperatures (T₉) of 148°C – a 22% increase over conventional hardeners .
Pharmaceutical Intermediates
The catalyst enables synthesis of sitagliptin intermediates with 99.5% enantiomeric excess, demonstrating compatibility with chiral amines .
Future Research Directions
Advanced Characterization Needs
Time-resolved FTIR could elucidate real-time esterification dynamics, while neutron diffraction may resolve proton positions in the crystal lattice.
Green Chemistry Applications
Exploration in CO₂ capture appears promising due to borate-carbamate interactions, with theoretical capacities reaching 2.3 mmol/g.
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